An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-phenyl-4H-1,3-dioxine
An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-phenyl-4H-1,3-dioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 6-phenyl-4H-1,3-dioxine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct experimental crystallographic data for this specific molecule remains elusive in publicly accessible databases, this guide synthesizes information from computational studies on analogous 4H-1,3-dioxin systems and extensive experimental data on related substituted 1,3-dioxanes to construct a detailed model of its three-dimensional structure, conformational preferences, and the subtle interplay of stereoelectronic effects that govern its bonding. This document is intended to serve as a foundational resource for researchers working with this and similar scaffolds, offering insights into its structural nuances and their potential implications for reactivity and biological activity.
Introduction: The 4H-1,3-Dioxine Scaffold
The 4H-1,3-dioxine ring system is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 4 and 5. This unsaturated feature distinguishes it from the well-studied saturated 1,3-dioxanes, introducing a degree of planarization that significantly influences its conformational landscape. The presence of the phenyl substituent at the 6-position further modulates the electronic and steric properties of the ring, making 6-phenyl-4H-1,3-dioxine a molecule with a unique and complex structural profile. Understanding this profile is critical for predicting its chemical behavior and its interactions with biological targets.
Molecular Structure and Conformation
The Half-Chair Conformation of the 4H-1,3-Dioxine Ring
Unlike the characteristic chair conformation of saturated 1,3-dioxanes, the 4H-1,3-dioxine ring is predicted to adopt a half-chair conformation . This is a direct consequence of the sp²-hybridized carbons at positions 4 and 5, which enforce a planar segment within the ring. Computational studies on 4H-1,3-dioxin and its 2-alkyl derivatives have shown that the half-chair is the ground-state conformation, with the boat conformer representing a transition state.[1]
The workflow for a typical computational conformational analysis is outlined below:
Caption: Workflow for computational conformational analysis.
Orientation of the Phenyl Substituent
The phenyl group at the 6-position can, in principle, adopt either an axial or an equatorial orientation relative to the mean plane of the heterocyclic ring. For saturated 1,3-dioxanes, a phenyl substituent generally prefers the equatorial position to minimize steric interactions. However, the conformational preference in the half-chair of 4H-1,3-dioxine is more nuanced.
Drawing analogy from studies on 5-phenyl-1,3-dioxanes, it is plausible that non-classical hydrogen bonding and other stereoelectronic effects could play a significant role in determining the phenyl group's orientation. Specifically, a stabilizing interaction between an ortho-hydrogen of the phenyl ring and one of the ring oxygen atoms (a C-H···O interaction) has been shown to influence the conformational energy of the phenyl group in saturated systems.[1] While the geometry of the 4H-1,3-dioxine ring is different, the potential for such an intramolecular interaction should be considered in computational models of 6-phenyl-4H-1,3-dioxine.
Bonding Analysis: The Role of Stereoelectronic Effects
The presence of two oxygen atoms in the 4H-1,3-dioxine ring gives rise to significant stereoelectronic interactions that modulate bond lengths, bond angles, and overall molecular reactivity. These effects are a consequence of the interactions between lone pairs of electrons on the oxygen atoms and adjacent bonding and anti-bonding orbitals.
Hyperconjugative Interactions
Computational studies on the 4H-1,3-dioxin ring have identified key hyperconjugative interactions.[1] These include:
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nO(3) → σC(2)–O(1):* An interaction between the lone pair of the oxygen at position 3 and the anti-bonding orbital of the C(2)-O(1) bond.
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nO(3) → σC(2)–Hax:* An interaction between the lone pair of the oxygen at position 3 and the anti-bonding orbital of the axial C(2)-H bond.
These interactions can lead to a lengthening of the C(2)-O(1) and axial C(2)-H bonds and a shortening of the C(2)-O(3) bond. The diagram below illustrates the key orbital interactions influencing the bonding in the 4H-1,3-dioxine ring.
Caption: Key orbital interactions in the 4H-1,3-dioxine ring.
Spectroscopic Characterization (Predicted)
1H and 13C NMR Spectroscopy
The NMR spectra of 6-phenyl-4H-1,3-dioxine would provide significant structural information. The chemical shifts and coupling constants of the protons on the dioxine ring would be particularly diagnostic of the ring's conformation.
| Proton | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) | Rationale |
| H-2 (axial & equatorial) | 4.5 - 5.0 | 2Jax,eq ≈ -6 to -8 | Protons on a carbon flanked by two oxygens are deshielded. |
| H-4 | 5.5 - 6.0 | 3J4,5 (vinylic) | Vinylic proton adjacent to an oxygen atom. |
| H-5 | 6.0 - 6.5 | 3J5,4 (vinylic) | Vinylic proton coupled to H-4. |
| H-6 | 4.0 - 4.5 | Vicinal coupling to H-5 and phenyl protons | Proton on a carbon bearing the phenyl group and adjacent to an oxygen. |
| Phenyl protons | 7.2 - 7.6 | ortho, meta, para couplings | Typical aromatic region. |
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 90 - 100 | Acetal carbon. |
| C-4 | 100 - 110 | Vinylic carbon adjacent to oxygen. |
| C-5 | 125 - 135 | Vinylic carbon. |
| C-6 | 70 - 80 | Carbon bearing the phenyl group and adjacent to oxygen. |
| Phenyl carbons | 125 - 140 | Typical aromatic region. |
Infrared (IR) Spectroscopy
The IR spectrum of 6-phenyl-4H-1,3-dioxine would be characterized by several key absorption bands.
| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (vinylic) | 1680 - 1640 | Medium to Weak |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (acetal) | 1200 - 1000 | Strong |
Synthesis of the 4H-1,3-Dioxine Ring
The synthesis of 4H-1,3-dioxine derivatives can be challenging. However, methods for the synthesis of related benzo-fused 4H-1,3-dioxin-4-ones have been reported, often involving the reaction of salicylic acids with various coupling partners. For instance, copper-catalyzed reactions of salicylic acids with acetylenic esters have been shown to produce functionalized benzo[d][1][2]dioxin-4-ones.[3] While not a direct synthesis of the non-fused 4H-1,3-dioxine ring, these methods provide a starting point for synthetic strategies towards this scaffold.
A generalized synthetic approach is depicted below:
Caption: A general approach to the synthesis of 1,3-dioxine systems.
Conclusion and Future Outlook
The molecular structure and bonding of 6-phenyl-4H-1,3-dioxine are dictated by the interplay of the conformational preferences of the half-chair 4H-1,3-dioxine ring and the steric and electronic influence of the phenyl substituent. While a complete experimental picture is yet to be established, computational and spectroscopic analogies provide a robust framework for understanding this molecule.
For drug development professionals and medicinal chemists, the defined three-dimensional shape and the distribution of electron density, governed by stereoelectronic effects, are critical parameters for molecular recognition by biological targets. Future work should focus on obtaining a definitive X-ray crystal structure of 6-phenyl-4H-1,3-dioxine and detailed 2D NMR studies to unequivocally establish its solution-state conformation. Such data would be invaluable for validating and refining the computational models presented in this guide and would provide a more solid foundation for structure-activity relationship studies and rational drug design efforts centered on this promising heterocyclic scaffold.
References
- Po, H. N., Freeman, F., & Hehre, W. J. (2000). Molecular orbital calculations on the conformers of dihydrodioxins and of the conformational energies of 2-alkyl-4 H-1,3-dioxins. Journal of Molecular Structure: THEOCHEM, 504(1-3), 159-176.
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Babu, B. P., & Muthusamy, S. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24653-24663.
